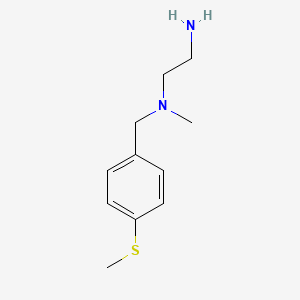N*1*-Methyl-N*1*-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13391649
Molecular Formula: C11H18N2S
Molecular Weight: 210.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H18N2S |
|---|---|
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | N'-methyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C11H18N2S/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 |
| Standard InChI Key | LUHAWPSICSUFLP-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=CC=C(C=C1)SC |
| Canonical SMILES | CN(CCN)CC1=CC=C(C=C1)SC |
Introduction
Overview
N¹-Methyl-N¹-(4-methylsulfanyl-benzyl)-ethane-1,2-diamine (CAS: 1250651-99-0) is a structurally unique diamine derivative characterized by a methylsulfanyl-substituted benzyl group and a methylated nitrogen within an ethane-1,2-diamine backbone. This compound has garnered attention in organic synthesis and coordination chemistry due to its potential as a ligand and intermediate. This review synthesizes available data on its chemical identity, synthesis, properties, applications, and safety.
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₈N₂S and a molecular weight of 210.34 g/mol . Its structure comprises:
-
A 4-methylsulfanyl-benzyl group (C₆H₄-S-CH₃) attached to one nitrogen atom.
-
A methyl group on the same nitrogen (N¹).
-
An ethane-1,2-diamine backbone (NH₂-CH₂-CH₂-NH-) with substitution at the N¹ position.
The InChIKey (AWNQOVWBYPSQJM-UHFFFAOYSA-N) and SMILES (CCN(C)CCNC(C)C1=CC=C(C=C1)C) provide precise stereochemical details .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related diamines, such as bis[4-(methylsulfonyl)benzylidene]ethane-1,2-diamine, exhibit planar geometries stabilized by hydrogen bonding and π-π stacking . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogous compounds typically show:
-
N-H stretching at ~3300 cm⁻¹.
-
Aromatic C-H vibrations near 3000 cm⁻¹.
Synthesis and Reactivity
Synthetic Routes
Two primary methods are employed:
-
Reductive Amination:
-
Alkylation of Ethylene Diamine:
Reactivity Profile
-
Coordination Chemistry: The compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via its two nitrogen atoms .
-
Schiff Base Formation: Reaction with carbonyl compounds yields imines, useful in catalysis and material science .
Physicochemical Properties
Applications
Coordination Chemistry
The compound’s dual amine groups enable chelation of metal ions, making it valuable in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume